N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide
Description
N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core. The sulfonamide group is attached to a benzene ring substituted with a 2-ethyl group at position 2 and a 5-(trifluoromethyl)isoxazol-3-yl moiety at position 5. The N-linked substituent is a 2,5-dimethylphenyl group. The trifluoromethyl (CF₃) group on the isoxazole ring enhances lipophilicity and metabolic stability, while the ethyl and methyl substituents may influence steric interactions and solubility.
Properties
CAS No. |
1112407-41-6 |
|---|---|
Molecular Formula |
C20H12ClFN6O2S |
Molecular Weight |
454.86 |
IUPAC Name |
6-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClFN6O2S/c21-14-7-6-11(8-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
MXQLEGOCYSPDBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the modulation of neurokinin receptors and other targets relevant to various diseases. This article reviews the compound's biological activity, synthesizing data from patents, research studies, and other scholarly articles.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 472.4 g/mol. The presence of trifluoromethyl and isoxazole moieties indicates potential for diverse biological interactions.
Research indicates that this compound acts primarily as a neurokinin receptor modulator , which can influence pathways involved in pain perception, inflammation, and mood regulation. Neurokinin receptors are implicated in various pathophysiological conditions, making this compound a candidate for therapeutic development in areas such as:
- Pain management
- Anxiety disorders
- Inflammatory diseases
Antineoplastic Activity
In vitro studies have shown that derivatives similar to this compound exhibit moderate antineoplastic activity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation at specific concentrations (IC50 values ranging from 10 to 30 µM) .
Antimicrobial Properties
The compound's sulfonamide backbone suggests potential antimicrobial properties. Research has indicated that related sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
Neurokinin Receptor Modulation
As a neurokinin receptor modulator, the compound may reduce the effects of neurogenic inflammation. Studies have demonstrated that related compounds can inhibit the binding of neurokinin A to its receptor with IC50 values below 100 nM . This activity could be beneficial in treating conditions such as asthma or chronic pain syndromes.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with 2,5-Dimethylcelecoxib
The compound 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (2,5-Dimethylcelecoxib) shares a benzenesulfonamide core with the target compound but differs in key structural features:
- Heterocyclic Ring : 2,5-Dimethylcelecoxib contains a pyrazole ring (1H-pyrazol-1-yl) substituted with a trifluoromethyl group at position 3, whereas the target compound features an isoxazole ring (isoxazol-3-yl) with a CF₃ group at position 5.
- Substituent Positions : The ethyl group on the benzene ring (position 2) in the target compound contrasts with the methyl groups on the pyrazole-linked aromatic ring in 2,5-Dimethylcelecoxib.
- Aromatic Substitution : Both compounds include dimethylphenyl groups, but their positions differ—2,5-dimethylphenyl in the target vs. a para-substituted benzene in 2,5-Dimethylcelecoxib.
These differences may influence electronic properties, binding affinities, and pharmacokinetic profiles.
Comparison with Acetamide Derivatives
Compounds such as N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) diverge significantly from the target due to their acetamide core and thiadiazole substituents. Key distinctions include:
- Heterocyclic Moieties : Thiadiazole rings introduce sulfur atoms, which may alter electronic properties and hydrogen-bonding capacity compared to isoxazoles.
Structural Comparison Table
Discussion of Implications
However, the isoxazole ring in the target may confer greater oxidative stability compared to pyrazoles, which are prone to metabolic degradation. Ethyl substituents could increase steric hindrance, affecting binding to target proteins compared to smaller methyl groups. The absence of a sulfonamide group in acetamide derivatives limits their utility in applications reliant on sulfonamide-protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
